Axl-IN-7

Kinase Selectivity TAM Receptors Off-Target Effects

Axl-IN-7 (Chemie 22) is a specialized AXL inhibitor tool for studying non-catalytic functions: it induces AXL degradation and methuosis, distinct from classical kinase inhibition. Use as a comparator in SAR studies to probe chemical features driving degradation. Predicted LogP 4.1 supports cell penetration research. Procure for high-purity (>98%) assay control. Note: Public IC50 unavailable; empirical validation required.

Molecular Formula C29H26N6O2
Molecular Weight 490.6 g/mol
Cat. No. B12399295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAxl-IN-7
Molecular FormulaC29H26N6O2
Molecular Weight490.6 g/mol
Structural Identifiers
SMILESC1CCC(C1)N2C=C(C3=C(N=CN=C32)N)C4=CC=C(C=C4)NC(=O)C5=CC=CN(C5=O)C6=CC=CC=C6
InChIInChI=1S/C29H26N6O2/c30-26-25-24(17-35(22-9-4-5-10-22)27(25)32-18-31-26)19-12-14-20(15-13-19)33-28(36)23-11-6-16-34(29(23)37)21-7-2-1-3-8-21/h1-3,6-8,11-18,22H,4-5,9-10H2,(H,33,36)(H2,30,31,32)
InChIKeyLDRLHMPTKXGEHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Axl-IN-7 Chemical Structure, Key Identifiers, and Research-Grade AXL Kinase Inhibition Profile


Axl-IN-7, also designated as Chemie 22 , is a synthetic small-molecule inhibitor belonging to the pyrrolo[2,3-d]pyrimidine class, specifically developed to target the AXL receptor tyrosine kinase [1]. Its chemical identity is defined by the IUPAC name N-(4-(4-amino-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)phenyl)-2-oxo-1-phenyl-1,2-dihydropyridine-3-carboxamide, a molecular formula of C29H26N6O2, a molecular weight of 490.56 g/mol, and the CAS Registry Number 1770821-83-4 . The synthesis and initial characterization of this compound are detailed in patent WO2015068767A1 [2]. As a research tool, Axl-IN-7 is utilized to probe AXL-mediated signaling pathways implicated in cancer progression, metastasis, and the development of therapeutic resistance [1].

The Case Against Simple Interchangeability: Why Axl-IN-7's Specific Scaffold Defines Its Research Utility


The AXL kinase inhibitor landscape is characterized by significant structural and pharmacological diversity, making the substitution of one tool compound for another without rigorous justification a major source of experimental variability. Axl-IN-7, a pyrrolo[2,3-d]pyrimidine derivative , operates within a distinct chemical space compared to other commonly used AXL inhibitors like the quinoline-based Bemcentinib (R428) or the pyrimidine-based SLC-391 . Key differentiators that preclude generic substitution include variations in the kinase hinge-binding scaffold, which dictate distinct off-target kinase inhibition profiles (kinome selectivity) . Furthermore, the specific functional groups on Axl-IN-7, particularly the N-(2-oxo-1-phenyl-1,2-dihydropyridine-3-carboxamide) moiety, are unique and directly influence critical parameters such as cellular permeability, aqueous solubility, and metabolic stability, all of which are essential for achieving and interpreting a consistent pharmacological effect in a given cellular or in vivo model . Consequently, selecting Axl-IN-7 over a close analog is a decision based on its unique molecular blueprint, which is hypothesized to confer a specific selectivity and pharmacokinetic signature not replicated by other AXL inhibitors. The following section details the specific, quantifiable evidence that supports this hypothesis and guides informed procurement.

Head-to-Head and Cross-Study Comparative Evidence for Axl-IN-7 Against Key AXL Inhibitor Comparators


Comparative Kinase Selectivity: TAM Family Profiling Against Bemcentinib (R428) and LDC1267

The most critical differentiator for an AXL inhibitor is its selectivity profile against the closely related TAM family kinases (Tyro3 and Mer) and other off-target kinases. While the precise kinome-wide selectivity data for Axl-IN-7 is not yet available in the public domain, its unique pyrrolo[2,3-d]pyrimidine core, distinct from the quinoline core of Bemcentinib (R428) and the pyrazolopyrimidine core of LDC1267, predicts a divergent selectivity fingerprint . Bemcentinib (R428) is a well-characterized comparator with an Axl IC50 of 14 nM and exhibits 50- to >100-fold selectivity for Axl over Mer and Tyro3, respectively . LDC1267 is a pan-TAM inhibitor with IC50 values of <5 nM for Mer, 8 nM for Tyro3, and 29 nM for Axl . Therefore, selecting Axl-IN-7 is a choice for a tool compound with a hypothesized, and as-yet-uncharacterized, unique selectivity profile distinct from both a highly Axl-selective agent (Bemcentinib) and a pan-TAM inhibitor (LDC1267). This makes it a valuable tool for experiments designed to deconvolute the specific role of AXL when the contributions of Mer and Tyro3 must be carefully controlled or are unknown.

Kinase Selectivity TAM Receptors Off-Target Effects

Comparative Anti-Proliferative Efficacy in AXL-Dependent Cell Models: Axl-IN-7 vs. CEP-40783

The translation of biochemical potency to cellular efficacy is a key differentiator. While Axl-IN-7 is described as a potent AXL inhibitor, its precise IC50 value in specific AXL-dependent cancer cell lines is not publicly reported, in contrast to the well-characterized comparator CEP-40783. CEP-40783 demonstrates a stark difference in activity between biochemical and cellular assays, exhibiting an IC50 of 0.26 nM in AXL-transfected 293GT cells, which is 27-fold more potent than its activity in a recombinant enzyme assay . This illustrates how different inhibitors can exhibit highly variable cellular activity. The specific cellular potency of Axl-IN-7 in commonly used models (e.g., acute myeloid leukemia, melanoma, breast cancer, pancreatic cancer, and glial tumor cell lines) remains an active area of investigation . Therefore, the selection of Axl-IN-7 over a comparator like CEP-40783 is justified when a researcher seeks a tool compound with a potentially different relationship between its biochemical and cellular inhibition profiles, which may be more relevant for studying certain disease contexts.

Cellular Pharmacology Anti-Proliferative Activity AXL-Driven Cancers

Predicted Oral Bioavailability and Pharmacokinetic (PK) Profile Differentiation

For research programs progressing toward in vivo efficacy studies, oral bioavailability is a critical selection criterion. The molecular properties of Axl-IN-7, including its molecular weight (490.56 g/mol) and specific functional groups, suggest a distinct oral absorption and metabolic stability profile compared to other AXL inhibitors . This is evidenced by the divergent development paths of its comparators. For instance, Bemcentinib (R428) is an orally bioavailable inhibitor that has advanced to clinical trials , whereas Axl-IN-7 is currently positioned as a research tool . Similarly, SGI-7079, another comparator, has demonstrated oral activity in preclinical models, achieving 67% tumor growth inhibition in vivo at its maximum dose . The selection of Axl-IN-7 is therefore a choice for a compound whose in vivo PK parameters are likely to be unique. Its procurement is specifically suited for preclinical studies designed to establish structure-activity relationships (SAR) linking its particular chemical structure to its absorption, distribution, metabolism, and excretion (ADME) properties.

Pharmacokinetics Oral Bioavailability ADME Properties

In Vivo Antitumor Efficacy in Xenograft Models: Axl-IN-7 vs. Combination Strategies

The ultimate measure of an oncology tool compound's utility is its ability to modulate tumor growth in vivo, either as a single agent or in combination. While specific in vivo efficacy data for Axl-IN-7 monotherapy is not yet available, the broader class of AXL inhibitors provides a strong rationale for its investigation. For example, the combination of the AXL inhibitor SGI-7079 with erlotinib has been shown to reverse erlotinib resistance in a xenograft model of mesenchymal non-small cell lung cancer (NSCLC) . This demonstrates the therapeutic potential of targeting AXL. In a clinical context, the highly selective AXL/Mer inhibitor Tamnorzatinib (ONO-7475) was evaluated in a Phase I/II trial for relapsed/refractory acute myeloid leukemia (AML), both as a monotherapy and in combination with venetoclax [1]. The procurement of Axl-IN-7 is therefore justified for research programs seeking to generate novel data on its single-agent activity in specific tumor models (e.g., melanoma, breast cancer, pancreatic cancer, glial tumors ) and to explore its potential in unique combination regimens that may differ from those of established clinical candidates.

In Vivo Efficacy Xenograft Model Combination Therapy

Defined Research and Preclinical Development Scenarios for Axl-IN-7 Procurement Based on Differential Evidence


Deconvoluting AXL-Specific Signaling in TAM Receptor Biology

The unique pyrrolo[2,3-d]pyrimidine scaffold of Axl-IN-7 positions it as a critical tool for studies aimed at isolating the specific role of AXL from the related TAM family kinases Mer and Tyro3. In contrast to pan-TAM inhibitors like LDC1267 (which potently inhibits all three TAM receptors) or highly AXL-selective agents like Bemcentinib (R428), Axl-IN-7's distinct selectivity profile, while not yet fully characterized, is hypothesized to offer a novel window into AXL-specific biology. This makes it an invaluable asset for experiments designed to validate AXL as a target in a specific disease context without the confounding effects of simultaneously inhibiting Mer and Tyro3 .

Structure-Activity Relationship (SAR) Studies to Optimize AXL Inhibitor Properties

Axl-IN-7 serves as an essential benchmark compound in medicinal chemistry SAR campaigns. Its defined chemical structure, incorporating an N-(2-oxo-1-phenyl-1,2-dihydropyridine-3-carboxamide) moiety, provides a distinct starting point for chemical optimization. By comparing its biochemical, cellular, and ADME properties against those of structurally diverse AXL inhibitors like Bemcentinib (quinoline core) and CEP-40783, researchers can map how specific structural modifications influence kinase selectivity, cellular potency, and pharmacokinetic behavior. The procurement of Axl-IN-7 enables the generation of comparative data that is crucial for advancing a drug discovery program .

Profiling AXL-Driven Resistance in Targeted Therapy Combinations

Given that AXL activation is a well-established mechanism of resistance to various targeted therapies, including HER2 and EGFR inhibitors, Axl-IN-7 is a valuable tool for investigating combination strategies. The evidence that an AXL inhibitor (SGI-7079) can reverse resistance to erlotinib in preclinical models of NSCLC supports the investigation of Axl-IN-7 in similar contexts . Its unique chemical properties may lead to different combination efficacy or tolerability profiles compared to other AXL inhibitors. Procurement of Axl-IN-7 is therefore ideal for research programs aiming to identify novel, more effective combination regimens to overcome resistance in cancers such as acute myeloid leukemia, melanoma, breast cancer, pancreatic cancer, and glial tumors .

Establishing In Vivo Proof-of-Concept in Specific Tumor Models

For preclinical oncology researchers, Axl-IN-7 represents a novel chemical entity with which to establish the first in vivo proof-of-concept for AXL inhibition in a specific tumor type or genetic background. While clinical candidates like Bemcentinib and Tamnorzatinib are more advanced, Axl-IN-7 offers the opportunity to generate unique, publishable data on its single-agent activity and its ability to synergize with other therapies in xenograft or syngeneic mouse models. This is particularly relevant for models of melanoma, breast cancer, pancreatic cancer, and glial tumors, where AXL has been implicated but where the efficacy of a specific chemotype like Axl-IN-7 remains unknown .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for Axl-IN-7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.